molecular formula C9H11BrN2 B1528637 5-bromo-N-cyclobutylpyridin-2-amine CAS No. 1289058-28-1

5-bromo-N-cyclobutylpyridin-2-amine

Cat. No.: B1528637
CAS No.: 1289058-28-1
M. Wt: 227.1 g/mol
InChI Key: PFUXJJCGKFSSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-cyclobutylpyridin-2-amine is a chemical compound with the molecular formula C9H11BrN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a bromine atom at the 5-position and a cyclobutyl group attached to the nitrogen atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed selective C–N bond formation at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . This method provides excellent yields and is generally mild and economical.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-N-cyclobutylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclobutylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific compound it is used to synthesize and its intended therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-cyclobutylpyridin-2-amine is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the properties of the compounds synthesized from it.

Properties

IUPAC Name

5-bromo-N-cyclobutylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-4-5-9(11-6-7)12-8-2-1-3-8/h4-6,8H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUXJJCGKFSSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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